

# An In-depth Technical Guide to 3'-Nitropropiophenone

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## Compound of Interest

Compound Name: 3'-Nitropropiophenone

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## Abstract

**3'-Nitropropiophenone** is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone carbonyl group and a nitro group susceptible to reduction, makes it a valuable building block for the introduction of key pharmacophores. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3'-Nitropropiophenone**, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its spectroscopic data for analytical purposes.

## Chemical and Physical Properties

**3'-Nitropropiophenone** is a pale yellow crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Name	1-(3-nitrophenyl)propan-1-one	[1]
Synonyms	m-Nitropropiophenone, 3-Nitrophenyl ethyl ketone	[2]
CAS Number	17408-16-1	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	179.17 g/mol	[4]
Melting Point	98-101 °C	[4]
Boiling Point	254.5 °C (predicted)	[5]
Density	1.199 g/cm <sup>3</sup> (predicted)	[5]
Appearance	Light yellow or white crystalline powder	[6]
Solubility	Soluble in common organic solvents, sparingly soluble in water.	[7]
SMILES	CCC(=O)c1cccc(c1)--INVALID-LINK--=O	[4]
InChIKey	VSPOTMOYDHRALZ-UHFFFAOYSA-N	[3]

## Spectroscopic Data

The structural characterization of **3'-Nitropropiophenone** is confirmed by various spectroscopic techniques. A summary of the key spectral data is presented below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

The following tables summarize the proton and carbon-13 nuclear magnetic resonance chemical shifts for **3'-Nitropropiophenone**.

<sup>1</sup>H NMR (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a readily assignable format in search results.			

<sup>13</sup>C NMR (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
Data not available in a readily assignable format in search results.	

Note: Detailed peak assignments for <sup>1</sup>H and <sup>13</sup>C NMR were not explicitly available in the search results. Researchers should refer to spectral databases or acquire their own data for definitive assignments.

## Mass Spectrometry

The electron ionization mass spectrum of **3'-Nitropropiophenone** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 179. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the nitro group (M-46).

## Infrared (IR) Spectroscopy

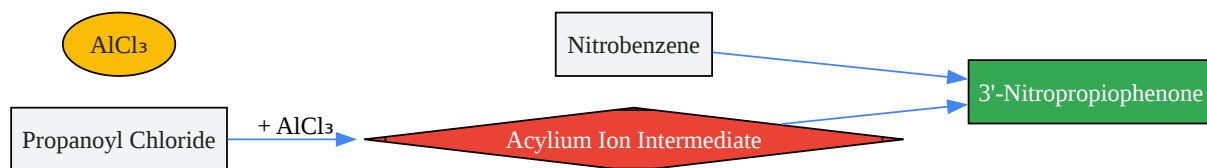
The FTIR spectrum of **3'-Nitropropiophenone** exhibits characteristic absorption bands corresponding to its functional groups.<sup>[3]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration
~1690	C=O (ketone) stretching
~1530 and ~1350	Asymmetric and symmetric NO <sub>2</sub> stretching
~3100-3000	Aromatic C-H stretching
~2980-2880	Aliphatic C-H stretching

## Synthesis and Reactivity

### Synthesis of 3'-Nitropropiophenone

The primary route for the synthesis of **3'-Nitropropiophenone** is the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>).



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Caption: Friedel-Crafts Acylation for **3'-Nitropropiophenone** Synthesis.

#### Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

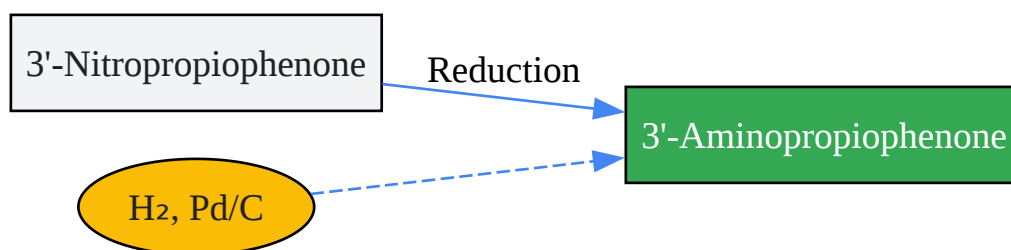
- To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere and cooled in an ice bath (0-5 °C), add propanoyl chloride (1.0 eq) dropwise.
- After the addition is complete, add nitrobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

- Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford **3'-Nitropropiphenone**.

## Key Reactions of 3'-Nitropropiphenone

The two primary reactive sites in **3'-Nitropropiphenone** are the nitro group and the ketone carbonyl group.

The nitro group can be readily reduced to an amino group, yielding 3'-aminopropiphenone, a key intermediate for the synthesis of various pharmaceuticals. A common method for this transformation is catalytic hydrogenation.



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Caption: Reduction of **3'-Nitropropiphenone** to 3'-Aminopropiphenone.

Experimental Protocol: Catalytic Hydrogenation of **3'-Nitropropiphenone**

Disclaimer: This is a generalized protocol. Hydrogenation should be performed with appropriate safety measures in a suitable apparatus.

- Dissolve **3'-Nitropropiophenone** (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
- Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
- Once the reaction is complete, carefully filter the catalyst through a pad of celite.
- Concentrate the filtrate under reduced pressure to yield 3'-aminopropiophenone, which can be further purified if necessary.

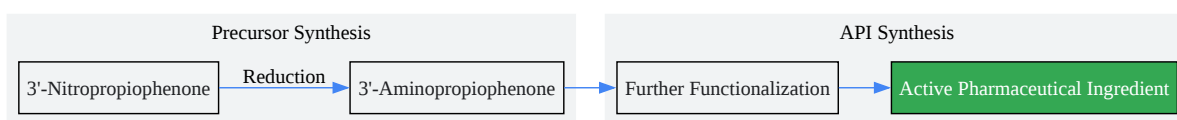
The ketone carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, and  $\alpha$ -halogenation. For instance, bromination at the  $\alpha$ -position is a common transformation.<sup>[8]</sup>

#### Experimental Protocol: $\alpha$ -Bromination of **3'-Nitropropiophenone**

- To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.<sup>[8]</sup>
- Stir the mixture at room temperature for 24 hours.<sup>[8]</sup>
- Pour the mixture into ice-cold water and extract the organic layer with dichloromethane (DCM).<sup>[8]</sup>
- Wash the organic extract with saturated aqueous  $\text{NaHCO}_3$  and brine, then dry over anhydrous  $\text{MgSO}_4$ , and filter.<sup>[8]</sup>
- Evaporation of the solvent under reduced pressure affords the  $\alpha$ -bromo derivative.<sup>[8]</sup>

## Applications in Drug Development

**3'-Nitropropiophenone** is a valuable starting material in the synthesis of pharmaceuticals. Its conversion to 3'-aminopropiophenone is often the first step in the synthesis of more complex molecules. A notable example of a drug synthesized from a related precursor is Bupropion, an antidepressant and smoking cessation aid. The synthesis of Bupropion involves the  $\alpha$ -bromination of 3'-chloropropiophenone followed by reaction with tert-butylamine.<sup>[9][10]</sup> While not a direct application of **3'-nitropropiophenone**, this highlights the synthetic utility of the propiophenone scaffold in medicinal chemistry. The amino group of 3'-aminopropiophenone can be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.



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Caption: General workflow for API synthesis from **3'-Nitropropiophenone**.

## Safety and Handling

**3'-Nitropropiophenone** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[4]</sup> Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

## Conclusion

**3'-Nitropropiophenone** is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, reactions, and applications,

offering valuable information for researchers and professionals in the field of drug development and organic synthesis.

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